Cas no 91354-09-5 (4'-BROMO-3-CHLORO-BIPHENYL)

4'-BROMO-3-CHLORO-BIPHENYL structure
4'-BROMO-3-CHLORO-BIPHENYL structure
Product Name:4'-BROMO-3-CHLORO-BIPHENYL
Numero CAS:91354-09-5
MF:C12H8BrCl
MW:267.548921585083
CID:2199507
PubChem ID:2756875
Update Time:2025-05-20

4'-BROMO-3-CHLORO-BIPHENYL Proprietà chimiche e fisiche

Nomi e identificatori

    • 4'-BROMO-3-CHLORO-BIPHENYL
    • 4-bromo-3'-chloro-1,1'-biphenyl
    • 4′-Bromo-3-chloro-1,1′-biphenyl (ACI)
    • Biphenyl, 4′-bromo-3-chloro- (7CI)
    • 4-Bromo-3′-chloro-[1,1′-biphenyl]
    • 4'-Bromo-3-chlorobiphenyl
    • E81933
    • 4-BROMO-3'-CHLOROBIPHENYL
    • 91354-09-5
    • DB-090597
    • SCHEMBL4234459
    • AKOS004117400
    • 4'-BROMO-3-CHLORO-1,1'-BIPHENYL
    • CS-0148354
    • 1-bromo-4-(3-chlorophenyl)benzene
    • Inchi: 1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
    • Chiave InChI: URPIZWLJNVVCRW-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C(C2C=CC(Br)=CC=2)C=CC=1

Proprietà calcolate

  • Massa esatta: 265.94979g/mol
  • Massa monoisotopica: 265.94979g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.3
  • Superficie polare topologica: 0Ų

4'-BROMO-3-CHLORO-BIPHENYL Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
022533-1g
4-Bromo-3'-chlorobiphenyl
91354-09-5 97%
1g
£372.00 2022-03-01
Fluorochem
022533-2g
4-Bromo-3'-chlorobiphenyl
91354-09-5 97%
2g
£598.00 2022-03-01
Ambeed
A1241966-100g
4-Bromo-3'-chlorobiphenyl
91354-09-5 98%
100g
$361.00 2021-07-07
Aaron
AR00GTLH-1g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 97%
1g
$5.00 2024-07-18
Aaron
AR00GTLH-5g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 97%
5g
$16.00 2024-07-18
Aaron
AR00GTLH-10g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 97%
10g
$32.00 2024-07-18
Aaron
AR00GTLH-25g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 97%
25g
$62.00 2024-07-18
Aaron
AR00GTLH-100g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 97%
100g
$236.00 2024-07-18
1PlusChem
1P00GTD5-10g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 98%
10g
$54.00 2024-04-20
1PlusChem
1P00GTD5-25g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 98%
25g
$86.00 2024-04-20

4'-BROMO-3-CHLORO-BIPHENYL Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  20 h, 80 °C; 80 °C → rt
Riferimento
Structure-Affinity Relationships (SARs) and Structure-Kinetics Relationships (SKRs) of Kv11.1 Blockers
Yu, Zhiyi; van Veldhoven, Jacobus P. D.; Louvel, Julien; 't Hart, Ingrid M. E.; Rook, Martin B.; et al, Journal of Medicinal Chemistry, 2015, 58(15), 5916-5929

Metodo di produzione 2

Condizioni di reazione
Riferimento
Synthesis of biaryls
Black, D. A.; Fagnou, K., Science of Synthesis, 2010, 45, 547-626

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  20 min, 60 °C; 60 °C → -30 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  20 min, -30 °C; 12 h, -30 °C; -30 °C → rt
Riferimento
Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents
Martin, Ruben; Buchwald, Stephen L., Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Pyridine ;  18 h, 23 °C
Riferimento
Visible-Light-Promoted, Catalyst-Free Gomberg-Bachmann Reaction: Synthesis of Biaryls
Lee, Juyoung; Hong, Boseok; Lee, Anna, Journal of Organic Chemistry, 2019, 84(14), 9297-9306

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
Riferimento
N-Arylated-Lactam-Type Imino-Sugars as New Immunosuppressive Agents: Discovery, Optimization, and Biological Evaluation
Wu, Xiaowei; Zhang, Fu-Yu; Zhu, Jingjing; Song, Chengcheng; Xiong, De-Cai; et al, Chemistry - An Asian Journal, 2014, 9(8), 2260-2271

Metodo di produzione 6

Condizioni di reazione
Riferimento
Aryl radicals from hexazadienes and tetrazenes
Mackay, Donald; McIntyre, Deane Douglas, Canadian Journal of Chemistry, 1982, 60(8), 990-9

4'-BROMO-3-CHLORO-BIPHENYL Raw materials

4'-BROMO-3-CHLORO-BIPHENYL Preparation Products

4'-BROMO-3-CHLORO-BIPHENYL Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.